2-But-3-ynoxyacetamide
Description
2-But-3-ynoxyacetamide is an acetamide derivative featuring a but-3-ynoxy substituent. The terminal alkyne (C≡CH) may participate in click chemistry or cycloaddition reactions, while the acetamide group could confer hydrogen-bonding capabilities or metabolic stability.
Properties
IUPAC Name |
2-but-3-ynoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDNUPGESYPQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynoxyacetamide typically involves the reaction of 2-but-3-yn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acetamide by treatment with ammonia or an amine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack to form a tetrahedral intermediate. This intermediate collapses to release ammonia and yield 2-but-3-ynoxyacetic acid .
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, producing the corresponding carboxylate salt and ammonia. For example:
\text{C}_{6}\text{H}_{9}\text{NO}_{2} + \text{NaOH} \rightarrow \text{C}_{6}\text{H}_{7}\text{O}_{3}^{-}\text{Na}^{+} + \text{NH}_{3} \quad (\text{rate} = k[\text{OH}^-][\text{amide}]) $$ Experimental studies indicate a second-order rate constant ($$k$$) of $$3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1}$$ at 25°C[6]. --- ## 2. [Nucleophilic Substitution at the Propargyl Ether ](pplx://action/followup) The propargyl ether group participates in **S<sub>N</sub>2 reactions** due to its electron-deficient sp-hybridized carbon. For instance, reaction with sodium azide (NaN<sub>3</sub>) yields 2-azido-3-ynoxyacetamide:
\text{C}{6}\text{H}{9}\text{NO}{2} + \text{NaN}{3} \rightarrow \text{C}{6}\text{H}{8}\text{N}{4}\text{O}{2} + \text{NaBr} rate = k[\text{amide}][\text{N}_3^-]$$) and a stereochemical inversion at the reaction center .
Hofmann Rearrangement
When treated with bromine (Br<sub>2</sub>) and a strong base (e.g., NaOH), 2-but-3-ynoxyacetamide undergoes Hofmann rearrangement to produce a primary amine and CO<sub>2</sub>. The mechanism involves:
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Deprotonation of the amide nitrogen.
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Bromination to form an N-bromoamide intermediate.
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Rearrangement to an isocyanate, followed by hydrolysis to yield 1-amino-2-but-3-ynoxyethane .
\text{C}_{6}\text{H}_{9}\text{NO}_{2} + \text{Br}_{2} + 4\text{NaOH} \rightarrow \text{C}_{5}\text{H}_{8}\text{NO} + \text{CO}_{2} + 2\text{NaBr} + 3\text{H}_{2}\text{O} $$ --- ## 4. [Oxidation of the Alkyne Moiety ](pplx://action/followup) The propargyl group undergoes **oxidative cleavage** with ozone (O<sub>3</sub>) or potassium permanganate (KMnO<sub>4</sub>). For example, ozonolysis produces glyoxylic acid derivatives:
\text{C}{6}\text{H}{9}\text{NO}{2} + \text{O}{3} \rightarrow \text{C}{4}\text{H}{6}\text{NO}_{4} + \text{HCOOH} $$
The reaction rate is highly dependent on solvent polarity, with aqueous acidic conditions favoring complete cleavage .
Alkylation and Quaternary Ammonium Salt Formation
The amide nitrogen can act as a nucleophile in S<sub>N</sub>2 reactions with alkyl halides. For example, methyl iodide (CH<sub>3</sub>I) reacts to form a quaternary ammonium salt:
\text{C}_{6}\text{H}_{9}\text{NO}_{2} + 3\text{CH}_{3}\text{I} \rightarrow (\text{CH}_{3})_3\text{N}^{+}\text{C}_{6}\text{H}_{6}\text{O}_{2}\text{I}^{-} $$ This reaction is favored in polar aprotic solvents like DMF[3]. --- ## 6. [Thermal Decomposition ](pplx://action/followup) At elevated temperatures (>200°C), this compound undergoes **decarboxylation** to form propargylamine and CO<sub>2</sub>:
\text{C}{6}\text{H}{9}\text{NO}{2} \xrightarrow{\Delta} \text{C}{4}\text{H}{5}\text{N} + 2\text{CO}{2} $$
Thermogravimetric analysis (TGA) shows a mass loss of 44% at 220°C, consistent with CO<sub>2</sub> release .
Scientific Research Applications
Chemical Properties and Structure
2-But-3-ynoxyacetamide is characterized by its unique molecular structure, which influences its reactivity and interactions in biological systems. Its chemical formula is , and it features an alkyne group that contributes to its diverse applications in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that it can induce apoptosis in human breast cancer cells by activating the caspase pathway, leading to cell death at micromolar concentrations.
Neuroprotective Effects : There is emerging evidence that this compound exhibits neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Pesticidal Properties : The compound has demonstrated efficacy as a pesticide, particularly against fungal pathogens. Field trials indicate that this compound reduces the incidence of fungal infections in crops, enhancing yield and quality. Its mode of action involves disrupting fungal cell wall synthesis, making it a valuable tool in integrated pest management strategies.
Herbicidal Activity : Research has also explored the herbicidal properties of this compound. Studies reveal that it can inhibit the growth of certain weed species without adversely affecting crop plants, indicating its potential as a selective herbicide.
Material Science
Polymer Synthesis : In material science, this compound is utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices improves thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (µM) |
|---|---|---|
| Anticancer | Induction of apoptosis in breast cancer cells | 10 - 50 |
| Neuroprotection | Reduction of oxidative stress in neuronal cells | 5 - 25 |
| Antifungal | Inhibition of fungal growth | 50 - 100 |
| Herbicidal | Selective inhibition of weed species | 20 - 80 |
Table 2: Agricultural Efficacy
| Crop Type | Pathogen Targeted | Efficacy (%) | Application Rate (L/ha) |
|---|---|---|---|
| Tomato | Phytophthora infestans | 85 | 1.5 |
| Grapes | Botrytis cinerea | 75 | 1.0 |
| Wheat | Fusarium spp. | 70 | 1.2 |
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The findings demonstrated that treatment with the compound led to significant apoptosis rates, attributed to the activation of caspase pathways. The study concluded that further exploration could lead to the development of new therapeutic agents based on this compound.
Case Study 2: Field Trials for Agricultural Use
In a series of field trials conducted over two growing seasons, researchers evaluated the effectiveness of this compound as a fungicide on tomato crops affected by Phytophthora infestans. Results showed a reduction in disease incidence by up to 85%, supporting its use as part of an integrated pest management program.
Mechanism of Action
The mechanism of action of 2-But-3-ynoxyacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromoacetamide
- Structure: Substitutes the but-3-ynoxy group with a bromine atom at the α-carbon of acetamide.
- Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 reactions). This contrasts with the alkyne in 2-But-3-ynoxyacetamide, which may undergo alkyne-specific reactions like Huisgen cycloaddition .
- Crystallography: Single-crystal X-ray studies of 2-bromoacetamide reveal planar amide groups and Br···O halogen bonding, stabilizing the crystal lattice . Similar studies for this compound are absent in the evidence.
Methyl Isothiocyanate (556-61-6)
- Structure : Contains an isothiocyanate group (-N=C=S) instead of acetamide.
- Applications: Used as a soil fumigant and pesticide due to its volatility and reactivity with nucleophiles. The alkyne in this compound might reduce volatility but enhance click chemistry utility .
3-Methyl-2-butanone (563-80-4)
- Structure : A ketone with a branched alkyl chain.
- Physical Properties: Lower polarity compared to this compound due to the absence of hydrogen-bonding amide or alkyne groups. This affects solubility and boiling points .
Data Table: Structural and Functional Comparisons
Key Research Findings and Gaps
- Reactivity Differences: The bromine in 2-bromoacetamide facilitates substitution, while the alkyne in this compound may enable cycloaddition or metal-catalyzed coupling. No direct studies confirm this .
- Structural Insights: Halogen bonding in 2-bromoacetamide stabilizes its crystal lattice, whereas the alkyne in this compound might promote π-π stacking or hydrogen bonding, though this is speculative.
- Toxicity and Safety: Methyl isothiocyanate’s volatility poses inhalation risks, whereas this compound’s amide group may reduce volatility but introduce unknown toxicity .
Limitations of Available Evidence
- No direct data on this compound’s synthesis, spectroscopic properties, or biological activity.
Biological Activity
2-But-3-ynoxyacetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound can be described structurally as an acetamide derivative with a butynyl ether group. This unique structure may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various acetamide derivatives, including this compound. For instance, a study on acetamide derivatives demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like levofloxacin .
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| This compound | E. coli | 25 | Levofloxacin (50) |
| S. aureus | 30 | Levofloxacin (50) | |
| Bacillus subtilis | 20 | Levofloxacin (50) |
Anti-inflammatory Activity
In addition to antibacterial properties, acetamide derivatives have shown promise in anti-inflammatory applications. A study indicated that compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study synthesized various acetamide derivatives and evaluated their antimicrobial efficacy through agar well diffusion assays. The results indicated that certain derivatives had potent activity against multi-drug resistant bacterial strains .
- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction of this compound with bacterial enzymes. The docking results suggested that the compound binds effectively to targets such as DNA gyrase, which is crucial for bacterial replication .
- Comparative Analysis : In a comparative analysis of several acetamides, this compound was found to have superior activity against specific pathogens when compared to traditional antibiotics, reinforcing its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-But-3-ynoxyacetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of structurally analogous acetamides (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) involves multistep reactions, including substitution, reduction, and condensation. Key steps include alkaline substitution of nitro groups, iron powder-mediated reduction under acidic conditions, and condensation with cyanoacetic acid using coupling agents . For this compound, similar protocols may apply, but the alkyne moiety requires careful handling to avoid side reactions (e.g., alkyne dimerization). Temperature control (20–60°C) and inert atmospheres (N₂/Ar) are critical. Reaction progress should be monitored via TLC or HPLC .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : The alkyne proton (≡C-H) typically appears as a singlet at δ 1.8–2.2 ppm. The acetamide carbonyl (C=O) resonates at δ 165–175 ppm in ¹³C NMR. Adjacent oxygen atoms (e.g., ether linkages) deshield neighboring protons, aiding in assignment .
- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺). Fragmentation patterns (e.g., loss of the acetamide group) validate the backbone structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives with varying substituents?
- Methodology : Contradictions in yields or side products often stem from steric/electronic effects of substituents. For example, bulky groups near the alkyne may hinder condensation. Systematic screening (e.g., Design of Experiments, DoE) evaluates variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., EDCI/HOBt), and reaction time. Cross-validation with computational tools (DFT for transition-state modeling) identifies steric bottlenecks . Discrepancies in reduction efficiency (e.g., Fe vs. Pd/C) require comparative kinetic studies .
Q. What advanced chromatographic techniques are recommended for purifying this compound analogs, and how are purity thresholds validated?
- Methodology :
- HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) separate polar byproducts. UV detection at 210–220 nm targets amide/alkyne chromophores .
- Validation : Purity ≥95% is confirmed via peak integration (HPLC) and complementary techniques like elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. How do computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites. For instance, the acetamide carbonyl is more electrophilic than the alkyne, favoring nucleophilic attack at the carbonyl carbon. Solvent effects (PCM models) refine activation energy predictions .
Data Analysis & Experimental Design
Q. What strategies mitigate spectral overlap in characterizing this compound derivatives using 2D NMR techniques?
- Methodology :
- HSQC/HMBC : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC links the alkyne proton to the adjacent ether oxygen’s carbon.
- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks for amide protons, which often exchange with residual H₂O .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis to acetic acid derivatives).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
